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Compound of Interest

Compound Name: BAY38-7690

Cat. No.: B15566139 Get Quote

Disclaimer: Initial searches for the compound "BAY38-7690" did not yield any specific publicly

available information. The following application notes and protocols are based on the well-

characterized, structurally distinct, and selective Monopolar Spindle 1 (Mps1) kinase inhibitor,

BAY 1217389, and are intended to serve as a representative guide for researchers, scientists,

and drug development professionals working with Mps1 inhibitors.

Introduction to Mps1 Inhibition
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the

spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures the proper

segregation of chromosomes during mitosis.[1][2][3] Overexpression of Mps1 has been

observed in a variety of human tumors.[1][4] Inhibition of Mps1 kinase activity abrogates the

SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and

ultimately, mitotic catastrophe and cell death in cancer cells. This mechanism of action provides

a strong rationale for targeting Mps1 in cancer therapy, particularly in combination with

microtubule-targeting agents like paclitaxel.

Mechanism of Action of BAY 1217389
BAY 1217389 is a potent and selective, orally bioavailable inhibitor of Mps1 kinase. It

competitively binds to the ATP site of the Mps1 kinase, inhibiting its activity. This inhibition leads

to the inactivation of the spindle assembly checkpoint. Consequently, cells with improperly

attached chromosomes are unable to arrest in mitosis, leading to aneuploidy and cell death.
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Caption: Mechanism of action of BAY 1217389.
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In Vitro Efficacy of BAY 1217389
BAY 1217389 has demonstrated potent anti-proliferative activity across a range of cancer cell

lines.

Parameter Value Cell Lines Reference

Mps1 Kinase

Inhibition (IC50)
0.63 ± 0.27 nmol/L

Cell-free biochemical

assay

Cell Proliferation

Inhibition (Median

IC50)

6.7 nmol/L (range 3 to

>300 nmol/L)

Various tumor cell

lines

Cell Proliferation

Inhibition (IC50)
< 10 nmol/L

Various tumor cell

lines

Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol is adapted from methodologies described for BAY 1217389.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an Mps1 inhibitor on

cancer cell proliferation.

Materials:

Cancer cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR)

Complete cell culture medium (supplemented with 10% FCS)

96-well plates

Mps1 inhibitor (e.g., BAY 1217389)

Vehicle control (e.g., DMSO)

Glutaraldehyde solution

Crystal Violet staining solution
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Plate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well in

complete culture medium.

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

Treatment: Prepare serial dilutions of the Mps1 inhibitor. Treat the cells in quadruplicate with

the serial dilutions. Include a vehicle-only control.

Incubation: Incubate the treated plates for 96 hours.

Cell Fixation: After incubation, fix the adherent cells with glutaraldehyde.

Staining: Stain the fixed cells with crystal violet.

Data Acquisition: Measure the absorbance using a plate reader.

Data Analysis: Calculate IC50 values using a 4-parameter fit.
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Caption: In vitro cell proliferation assay workflow.
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In Vivo Efficacy of BAY 1217389
BAY 1217389 has been evaluated in various tumor xenograft models, both as a monotherapy

and in combination with paclitaxel.

Disease Model Treatment Key Findings Reference

Various Xenograft

Models

BAY 1217389

Monotherapy
Moderate efficacy

Various Xenograft

Models (including

paclitaxel-resistant)

BAY 1217389 +

Paclitaxel

Strong synergistic

improvement in

efficacy over

monotherapy.

Triple-Negative Breast

Cancer (TNBC)

Xenografts

BAY 1217389 +

Paclitaxel

Synergistic antitumor

effects.

Osteosarcoma
Mps1 inhibition +

Paclitaxel

Enhanced tumor

inhibition in nude

mice.

Experimental Protocol: Tumor Xenograft Study
This is a generalized protocol for evaluating the in vivo efficacy of an Mps1 inhibitor in

combination with paclitaxel.

Objective: To assess the anti-tumor efficacy of an Mps1 inhibitor alone and in combination with

paclitaxel in a tumor xenograft model.

Materials:

Immunocompromised mice (e.g., NMRI nude mice)

Human cancer cells for implantation

Mps1 inhibitor (e.g., BAY 1217389) formulated for oral administration
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Paclitaxel formulated for intravenous administration

Calipers for tumor measurement

Animal housing and monitoring equipment

Procedure:

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

Tumor Growth: Allow tumors to grow to a palpable size.

Randomization: Randomize mice into treatment groups (e.g., Vehicle, Mps1 inhibitor alone,

Paclitaxel alone, Combination).

Treatment Administration:

Administer the Mps1 inhibitor orally according to the desired schedule (e.g., 2 days on / 5

days off).

Administer paclitaxel intravenously according to the desired schedule (e.g., weekly).

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

Monitoring: Monitor animal body weight and overall health.

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further

analysis.

Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Implant tumor cells in mice

Allow tumor growth

Randomize mice into treatment groups

Administer treatment

Measure tumor volume regularly

Monitor animal health

Endpoint: Euthanize and excise tumors

At study end

Analyze tumor growth inhibition

End

Click to download full resolution via product page

Caption: In vivo tumor xenograft study workflow.
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Clinical Application: Phase I Study of BAY 1217389
with Paclitaxel
A Phase I clinical trial (NCT02366949) was conducted to evaluate the safety, tolerability, and

recommended Phase II dose of BAY 1217389 in combination with paclitaxel in patients with

advanced solid tumors.

Parameter Details Reference

Study Phase Phase I

Patient Population

Patients with advanced,

recurrent, and progressive

solid tumors.

Treatment Regimen

Oral BAY 1217389 (2 days on /

5 days off) + Intravenous

weekly paclitaxel (90 mg/m²) in

a 28-day cycle.

Primary Objectives

Assess safety, determine

Maximum Tolerated Dose

(MTD), and Recommended

Phase II Dose (RP2D).

Key Toxicities

Neutropenia, febrile

neutropenia, diarrhea, colitis,

platelet count decrease,

maculopapular rash.

Outcome

The combination was

associated with considerable

toxicity without a clear

therapeutic window in this

study.

Conceptual Clinical Trial Protocol Workflow
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The following diagram illustrates the conceptual workflow for the dose-escalation phase of the

clinical trial for BAY 1217389 in combination with paclitaxel.

Patient Enrollment

Randomization (Cycle 1)
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Arm B: Paclitaxel alone

Dose Limiting Toxicity (DLT) Assessment
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Caption: Clinical trial dose escalation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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